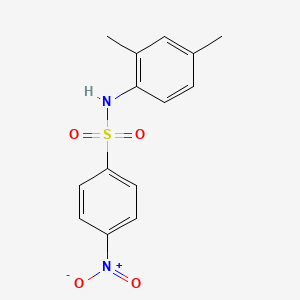
N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide derivative that has a nitro group and a phenyl group attached to it. This compound has been used in various applications, including immunology, pharmacology, and toxicology.
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide is the central nervous system of insects . It interacts with the alpha-adrenergic system and octopamine receptors in the central nervous system .
Mode of Action
N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide acts as an agonist in the alpha-adrenergic system . It also interacts with the octopamine receptors in the central nervous system . This interaction leads to overexcitation , resulting in paralysis and death in insects .
Biochemical Pathways
The compound affects the synthesis of monoamine oxidases and prostaglandins . This inhibition disrupts the normal functioning of these biochemical pathways, leading to the overexcitation of the central nervous system .
Pharmacokinetics
It’s known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation .
Result of Action
The molecular and cellular effects of N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide’s action include overexcitation of the central nervous system, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNBS is a potent hapten that can induce a robust immune response in animals. It is easy to synthesize and has been widely used in scientific research. However, DNBS-induced inflammation is limited to certain tissues, such as the skin and gastrointestinal tract, and may not be suitable for studying other organs or systems. In addition, the immune response induced by DNBS may not accurately reflect the human immune response.
Direcciones Futuras
There are several future directions for research on DNBS. One area of interest is the development of new hapten compounds that can induce a more specific immune response. Another area of research is the development of DNBS-based therapies for inflammatory bowel disease and other inflammatory conditions. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DNBS-induced inflammation and immune response.
Aplicaciones Científicas De Investigación
DNBS has been widely used in scientific research to study the immune system and inflammation. It is a potent hapten that can induce a delayed-type hypersensitivity reaction in animals. DNBS has been used to study the role of T cells and cytokines in the immune response. It has also been used to induce colitis in animal models to study the pathogenesis of inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-3-8-14(11(2)9-10)15-21(19,20)13-6-4-12(5-7-13)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHLCQBOJKOVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)
![4-[(6-methyl-2-pyridinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3831886.png)



![N-[(2,4-dichlorophenoxy)acetyl]alanine](/img/structure/B3831913.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)


![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831936.png)
![4-{1-[2-(dimethylamino)ethyl]cyclohexyl}-1,2-benzenediol hydrobromide](/img/structure/B3831945.png)
